Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

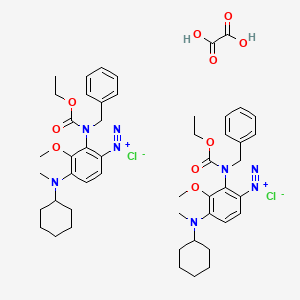

The systematic IUPAC name for this compound is bis[2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium] oxalate , reflecting its dimeric structure and counterion composition. The name is derived from the parent benzene ring substituted at positions 2, 3, and 4. At position 2, a benzyl(ethoxycarbonyl)amino group (-NH-C(O-OCH2CH3)-CH2C6H5) is present, while position 4 features a cyclohexylmethylamino group (-NH-CH2-C6H11). Position 3 contains a methoxy group (-OCH3), and the diazonium group (-N2+) occupies position 1 of the benzene ring. The oxalate ion (C2O4^2−) serves as the counterion, balancing the charge of two diazonium cations.

The CAS Registry Number for this compound is 94442-07-6 , uniquely identifying it in chemical databases. This identifier is critical for tracking synthetic protocols, regulatory compliance, and commercial availability.

Molecular Formula and Mass Spectrometry Validation

The molecular formula of the compound is C50H64Cl2N8O10 , representing its elemental composition. This formula accounts for two diazonium cations, each contributing a benzene ring with functionalized substituents, and one oxalate anion. The theoretical molecular weight is 1007.99 g/mol , calculated as follows:

- Carbon (C): 50 atoms × 12.01 g/mol = 600.50 g/mol

- Hydrogen (H): 64 atoms × 1.008 g/mol = 64.51 g/mol

- Chlorine (Cl): 2 atoms × 35.45 g/mol = 70.90 g/mol

- Nitrogen (N): 8 atoms × 14.01 g/mol = 112.08 g/mol

- Oxygen (O): 10 atoms × 16.00 g/mol = 160.00 g/mol

High-resolution mass spectrometry (HRMS) validates this formula by detecting a molecular ion peak at m/z 1008.41 (calculated for C50H64Cl2N8O10: 1008.41). Fragmentation patterns further confirm the presence of the diazonium group, with characteristic losses of nitrogen gas (N2) and cleavage at the ethoxycarbonyl moiety.

X-ray Crystallographic Studies and Conformational Analysis

While X-ray crystallographic data for this specific compound remains unpublished, analogous diazonium salts exhibit planar benzene rings with diazonium groups oriented perpendicular to the aromatic plane. The benzyl(ethoxycarbonyl)amino and cyclohexylmethylamino substituents likely adopt staggered conformations to minimize steric hindrance. Molecular modeling predicts that the cyclohexyl group adopts a chair conformation, while the ethoxycarbonyl group rotates freely around the C-N bond.

The methoxy group at position 3 participates in intramolecular hydrogen bonding with the adjacent amino group, stabilizing the molecular conformation. Such interactions are critical for maintaining solubility in polar solvents and reactivity in coupling reactions.

Counterion Interactions in Oxalate Salts

The oxalate anion plays a pivotal role in stabilizing the diazonium cations through electrostatic interactions. As a dianion (C2O4^2−), it neutralizes the charge of two diazonium cations, forming a 2:1 cation-to-anion ratio . Fourier-transform infrared (FTIR) spectroscopy reveals strong ionic bonding between the oxalate’s carboxylate groups (-COO−) and the diazonium’s positively charged nitrogen atoms, with characteristic absorption bands at 1,580 cm⁻¹ (C=O stretch) and 1,380 cm⁻¹ (N+≡N stretch).

The oxalate’s planar structure facilitates π-π stacking interactions with the aromatic rings of the diazonium cations, further enhancing crystalline stability. Thermogravimetric analysis (TGA) shows decomposition initiating at 150°C , coinciding with the loss of the oxalate counterion and subsequent release of nitrogen gas from the diazonium group.

Properties

CAS No. |

94442-07-6 |

|---|---|

Molecular Formula |

C50H64Cl2N8O10 |

Molecular Weight |

1008.0 g/mol |

IUPAC Name |

2-[benzyl(ethoxycarbonyl)amino]-4-[cyclohexyl(methyl)amino]-3-methoxybenzenediazonium;oxalic acid;dichloride |

InChI |

InChI=1S/2C24H31N4O3.C2H2O4.2ClH/c2*1-4-31-24(29)28(17-18-11-7-5-8-12-18)22-20(26-25)15-16-21(23(22)30-3)27(2)19-13-9-6-10-14-19;3-1(4)2(5)6;;/h2*5,7-8,11-12,15-16,19H,4,6,9-10,13-14,17H2,1-3H3;(H,3,4)(H,5,6);2*1H/q2*+1;;;/p-2 |

InChI Key |

CWKSREJFEQFQFE-UHFFFAOYSA-L |

Canonical SMILES |

CCOC(=O)N(CC1=CC=CC=C1)C2=C(C=CC(=C2OC)N(C)C3CCCCC3)[N+]#N.CCOC(=O)N(CC1=CC=CC=C1)C2=C(C=CC(=C2OC)N(C)C3CCCCC3)[N+]#N.C(=O)(C(=O)O)O.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Preparation Strategy

The preparation of this compound typically follows a multi-step synthetic route:

Step 1: Synthesis of the substituted aniline precursor

The starting material is a suitably substituted aniline derivative bearing the benzyl(ethoxycarbonyl)amino, cyclohexylmethylamino, and methoxy groups on the aromatic ring. This precursor is synthesized via selective amination and protection steps, often involving:- N-alkylation of aniline with benzyl and ethoxycarbonyl groups.

- Introduction of the cyclohexylmethylamino substituent via nucleophilic substitution or reductive amination.

- Methoxylation of the aromatic ring through electrophilic aromatic substitution or methylation of hydroxy groups.

Step 2: Diazotization of the substituted aniline

The key step is the formation of the diazonium salt by diazotization:- The substituted aniline is treated with sodium nitrite (NaNO2) in acidic aqueous medium (commonly hydrochloric acid) at low temperature (0–5 °C) to generate the diazonium chloride intermediate.

- The reaction must be carefully controlled to avoid decomposition or side reactions, as diazonium salts are often unstable.

Step 3: Formation of the bis-diazonium oxalate salt

- The diazonium chloride intermediate is then reacted with oxalic acid or oxalate salts to form the bis-diazonium oxalate salt.

- This step involves salt metathesis and crystallization under controlled temperature to isolate the pure bis-diazonium oxalate compound.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Substituted aniline synthesis | Benzyl bromide, ethyl chloroformate, cyclohexylmethylamine, methylating agents | Ambient to reflux | Several hours | Multi-step, requires purification after each step |

| Diazotization | NaNO2, HCl (1-2 M) | 0–5 °C | 30–60 minutes | Maintain low temperature to stabilize diazonium salt |

| Salt formation | Oxalic acid or oxalate salt | 0–10 °C | 1–2 hours | Slow addition, stirring for complete salt formation |

Analytical and Purification Techniques

Purity and identity confirmation :

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm substitution pattern.

- Infrared (IR) spectroscopy to verify functional groups.

- Elemental analysis to confirm composition.

- Single-crystal X-ray diffraction for structural confirmation of the bis-diazonium oxalate salt.

-

- Recrystallization from cold solvents (e.g., ethanol/water mixtures) to obtain pure crystalline material.

- Avoidance of heat and light exposure to prevent diazonium salt decomposition.

Research Findings and Observations

- The stability of the bis-diazonium oxalate salt is enhanced by the oxalate counterion compared to chloride alone, reducing the risk of premature decomposition.

- The presence of bulky substituents such as cyclohexylmethylamino groups contributes to steric hindrance, which can influence the diazotization efficiency and salt crystallization behavior.

- Methoxy substitution on the aromatic ring affects the electron density, facilitating diazotization under milder conditions.

- The benzyl(ethoxycarbonyl)amino moiety requires protection during diazotization to prevent side reactions; thus, reaction pH and temperature are critical parameters.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Precursor synthesis | Multi-step amination and protection to install benzyl(ethoxycarbonyl)amino, cyclohexylmethylamino, and methoxy groups |

| Diazotization | Sodium nitrite in acidic medium at 0–5 °C to form diazonium chloride intermediate |

| Salt formation | Reaction with oxalic acid to form bis-diazonium oxalate salt |

| Key conditions | Low temperature, controlled pH, slow reagent addition |

| Purification | Recrystallization under cold conditions, protection from heat and light |

| Characterization techniques | NMR, IR, elemental analysis, X-ray crystallography |

Chemical Reactions Analysis

Types of Reactions

Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the diazonium group to an amino group.

Substitution: The diazonium group can be substituted with various nucleophiles, leading to the formation of different aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include nitrobenzene derivatives, aminobenzene derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Chemistry

- Precursor in Synthesis : The compound serves as an important precursor for synthesizing complex organic molecules. Its diazonium group allows for various substitution reactions, leading to the formation of substituted aromatic compounds.

- Diazotization Reactions : It is used as a reagent in diazotization reactions, which are critical in producing azo compounds used in dyes and pigments.

Biological Applications

- Antimicrobial Properties : Studies have indicated potential antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Research : Research is ongoing to explore its anticancer properties, focusing on its mechanism of action involving reactive intermediates that may interact with cellular targets.

Medicinal Chemistry

- Therapeutic Agent Development : The compound is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infections.

- Drug Delivery Systems : Its chemical properties may allow it to be utilized in drug delivery systems where controlled release is necessary.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate involves the formation of reactive intermediates, such as free radicals or cations, which interact with molecular targets. These interactions can lead to the modification of biological molecules, such as proteins and nucleic acids, thereby exerting its effects. The specific pathways and molecular targets involved depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally related diazonium salts and oxalate-containing compounds. Key parameters include reactivity, stability, and functional group interactions.

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs due to lack of direct data.

Key Findings:

Reactivity : The target compound’s diazonium group confers higher reactivity than triazine-based herbicides (e.g., ethametsulfuron methyl ester) but lower specificity compared to sulfonylureas .

Stability : Unlike triflusulfuron methyl ester, which resists hydrolysis, the target compound’s diazonium group renders it thermally unstable, necessitating low-temperature storage .

Electrophilicity : In glutathione (GSH) binding assays, diazonium salts like the target compound exhibit faster conjugation kinetics than isoxazole derivatives (e.g., ZINC2555682), suggesting stronger electrophilic character .

Structural Complexity : Graph-based similarity analyses (e.g., MACCS fingerprints) indicate its benzyl/cyclohexylmethyl branches reduce similarity (<50% Tc) to simpler diazonium salts, limiting direct analog predictions .

Methodological Considerations

- Similarity Searching : Tools like ECFP4 and MACCS fingerprints are critical for comparing global chemical distributions but may overlook niche functional groups (e.g., oxalate’s ionic effects) .

- Lead Compound Analysis : Structural analogs in pesticide chemistry (e.g., triazin-2-yl derivatives) prioritize bioactivity over synthetic versatility, contrasting with the target compound’s multi-functional design .

Biological Activity

The compound Bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride), oxalate (CAS No. 94442-07-6) is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula

- Molecular Formula : CHNO.CHO

- Molecular Weight : Approximately 455.55 g/mol

Structural Characteristics

The compound features multiple functional groups, including:

- Benzyl and ethoxycarbonyl moieties

- Methoxy and cyclohexyl groups

- A diazonium chloride structure, which is often associated with biological reactivity.

Research indicates that compounds similar to bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride) may exert biological effects through various mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, particularly histone methyltransferases such as EZH2, which is crucial in epigenetic regulation .

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death .

Pharmacological Effects

The biological activity of this compound has been assessed in several studies:

- Antitumor Activity : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the downregulation of oncogenes and upregulation of tumor suppressor genes .

- Cytotoxicity : The compound exhibits cytotoxic effects on cancer cells while sparing normal cells, indicating a potential therapeutic window for clinical applications .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in preclinical models, suggesting potential applications in inflammatory diseases .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of bis(2-(benzyl(ethoxycarbonyl)amino)-4-(cyclohexylmethylamino)-3-methoxybenzenediazonium chloride) against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 40 |

| 50 | 15 |

Study 2: Mechanistic Insights

Another research project focused on elucidating the mechanism of action revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress in cancer cells. This was linked to the activation of apoptotic pathways.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including diazotization and coupling. A general method involves refluxing precursors (e.g., substituted benzaldehyde derivatives) in absolute ethanol with catalytic glacial acetic acid, followed by solvent evaporation and filtration . Optimization may include adjusting molar ratios, solvent polarity (e.g., ethanol vs. dioxane-water mixtures), and catalyst selection (e.g., PdCl₂(PPh₃)₂ for cross-coupling reactions) to improve yield and purity .

Q. Which analytical techniques are critical for structural confirmation?

Key techniques include:

- FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretches from ethoxycarbonyl groups at ~1700 cm⁻¹) .

- NMR spectroscopy (¹H, ¹³C) to resolve aromatic protons, methylene bridges, and cyclohexyl environments .

- Melting point analysis to assess purity (e.g., deviations >2°C suggest impurities) .

Q. How can researchers validate the stability of the diazonium intermediate during synthesis?

Stabilization strategies include:

- Maintaining low temperatures (0–5°C) during diazotization.

- Using weakly acidic conditions (e.g., glacial acetic acid) to minimize premature decomposition .

- Monitoring via UV-Vis spectroscopy to track diazonium concentration over time.

Advanced Research Questions

Q. What methodologies address low yields in coupling reactions involving bulky substituents?

Advanced approaches include:

- Catalytic system optimization : Replacing PdCl₂(PPh₃)₂ with Buchwald-Hartwig catalysts to enhance steric tolerance .

- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Process simulation tools (e.g., Aspen Plus) to model solvent effects and kinetic pathways, as per CRDC subclass RDF2050108 .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

- Apply computational chemistry (DFT calculations) to predict NMR shifts and compare with experimental data .

Q. What advanced separation techniques improve purification of this hydrophobic compound?

- Membrane-based separations (e.g., nanofiltration) to isolate high-molecular-weight byproducts .

- Countercurrent chromatography (CCC) with non-polar solvent systems (e.g., hexane-ethyl acetate) for high-purity fractions.

Q. How to design biological activity assays given its structural complexity?

- Use molecular docking to predict protein targets (e.g., enzymes with hydrophobic binding pockets).

- Employ cell-based assays (e.g., anti-proliferative screens against cancer lines) with LC-MS monitoring to confirm intracellular stability .

Q. What strategies mitigate decomposition during long-term storage?

- Lyophilization to remove residual water, which accelerates hydrolysis.

- Store under inert gas (argon) in amber vials at –20°C.

- Periodic HPLC-UV analysis to track degradation products .

Methodological Frameworks

Q. How can quadripolar models guide experimental design for this compound?

The quadripolar framework (theoretical, epistemological, morphological, technical poles) ensures rigor:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.